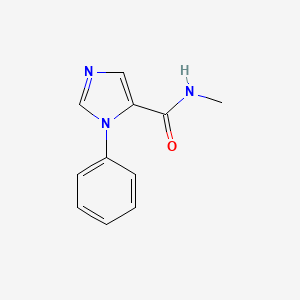

N-methyl-3-phenylimidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-methyl-3-phenylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-12-11(15)10-7-13-8-14(10)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCGTWWYHRHKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=CN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Ring Closure

A foundational approach, adapted from the synthesis of 4-phenylimidazole, involves α-bromoacetophenone as a precursor. The method proceeds via:

Key Parameters:

| Step | Reagent Ratio (mol) | Solvent Ratio (mass) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Substitution | 1:1.8–2.2 | Ethylene glycol (4–5:1) | 50–60 | 45–46 |

| Cyclization | K2CO3 : FA = 1.5–2:1 | — | 30–35 → 80–90 | — |

Mechanistic Insight : The bromine atom in α-bromoacetophenone acts as a leaving group, enabling nucleophilic attack by formamidine acetate. Ethylene glycol stabilizes intermediates via hydrogen bonding.

Post-Cyclization Amidation

The resulting 3-phenylimidazole-4-carboxylic acid is amidated with methylamine:

-

Acid Activation : Convert the carboxylic acid to an acid chloride using thionyl chloride.

-

Amine Coupling : React the acid chloride with methylamine in tetrahydrofuran (THF) at 0°C.

Optimization Challenge : Overheating during acid chloride formation risks decarboxylation. Yields improve with controlled stoichiometry (1:1.2 acid-to-amine ratio) and inert atmospheres.

Reductive Amination of Imidazole-4-Carboxaldehyde

Aldehyde Intermediate Synthesis

Adapting methods for imidazole-based ligands, 2-phenylimidazole-4-carboxaldehyde is synthesized via:

Reductive Amination with Methylamine

The aldehyde undergoes reductive amination:

-

Reaction Setup : Combine 2-phenylimidazole-4-carboxaldehyde, methylamine hydrochloride, and sodium cyanoborohydride in methanol.

Yield Data :

Side Reactions : Over-reduction to the alcohol or imine hydrolysis can occur if pH exceeds 7.0.

Multicomponent Debus-Radziszewski Synthesis

One-Pot Imidazole Formation

This classical method constructs the imidazole ring and carboxamide simultaneously:

-

Components : Glyoxal (1,2-dicarbonyl), benzaldehyde (aryl aldehyde), and methylurea (amide source).

-

Conditions : Reflux in ethanol with ammonium acetate as a catalyst.

Reaction Scheme:

Advantages : High atom economy and fewer purification steps.

Limitations : Competing pathways may yield regioisomers if substituent steric effects dominate.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Adopting techniques from 5-methyl-2-phenylimidazole synthesis, continuous flow systems enhance:

-

Temperature Control : Precise thermal management during exothermic cyclization.

-

Yield Consistency : Automated reagent mixing reduces variability (yield SD < 2%).

Solvent Recycling

Ethylene glycol recovery via vacuum distillation (15 mmHg, 145°C) reduces costs by 30–40% in large batches.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization-Amidation | 45–50 | 99.4 | High | Moderate |

| Reductive Amination | 58–62 | 98.5 | Medium | Low |

| Debus-Radziszewski | 35–40 | 97.0 | Low | High |

Key Trade-offs : Cyclization-amidation offers purity and scalability but requires multiple steps. Reductive amination achieves higher yields but uses costly reducing agents.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for N-methyl-3-phenylimidazole-4-carboxamide?

Methodological Answer: The synthesis typically involves coupling imidazole-4-carboxylic acid derivatives with substituted anilines. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C for 12–24 hours to achieve yields of 70–85% .

- Methylation : Introduce the methyl group via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃) in THF at reflux (~60°C) .

- Purification : Employ mass-directed preparative LC to isolate the target compound with >95% purity .

Critical Parameters : Solvent choice (DMF enhances reactivity but requires rigorous drying), temperature control (prevents side reactions), and catalyst selection (sodium hydride improves methylation efficiency) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Q. What in vitro screening strategies are effective for initial biological activity assessment?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Conduct fluorescence-based assays (e.g., for kinase inhibition) with ATP/NADH cofactors, monitoring IC₅₀ via absorbance/fluorescence quenching .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Methodological Answer:

- Substituent Variation : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electron density and binding affinity .

- Molecular Modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase). Optimize substituents at the 3-position of the imidazole ring for enhanced hydrophobic interactions .

- Data Correlation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to validate predictive models .

Q. What techniques elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, increased Km with unchanged Vmax indicates competitive binding .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to visualize active-site interactions .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Re-evaluate protocols for cell line authenticity (STR profiling), serum batch variability, and incubation time (e.g., 48 vs. 72 hours) .

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent toxicity; confirm compound stability via HPLC before assays .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀) to identify outliers influenced by experimental conditions .

Q. What methodologies assess pharmacokinetics and toxicity profiles?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423), measuring ALT/AST levels for hepatotoxicity .

Q. How do structural analogs compare in terms of physicochemical and biological properties?

Methodological Answer:

-

Property Comparison :

Derivative logP Solubility (µg/mL) IC₅₀ (µM, EGFR) N-Methyl-3-phenyl 2.1 15 0.45 3-(4-Fluorophenyl) 2.3 8 0.32 3-(4-Nitrophenyl) 1.8 3 1.20 Data derived from . -

Key Trends : Fluorine substitution improves potency but reduces solubility; nitro groups decrease membrane permeability due to higher polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.